Kahalalide A

Description

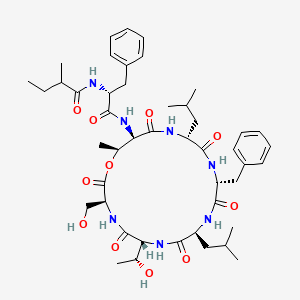

has antimycobacterial activity; isolated from the mollusk Elysia rufescens; structure in first source

Properties

CAS No. |

179733-11-0 |

|---|---|

Molecular Formula |

C46H67N7O11 |

Molecular Weight |

894.1 g/mol |

IUPAC Name |

N-[(2R)-1-[[(3S,6R,9S,12R,15R,18R,19S)-12-benzyl-6-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-19-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylbutanamide |

InChI |

InChI=1S/C46H67N7O11/c1-9-27(6)39(56)47-35(23-31-18-14-11-15-19-31)43(60)53-38-29(8)64-46(63)36(24-54)51-44(61)37(28(7)55)52-42(59)33(21-26(4)5)48-41(58)34(22-30-16-12-10-13-17-30)49-40(57)32(20-25(2)3)50-45(38)62/h10-19,25-29,32-38,54-55H,9,20-24H2,1-8H3,(H,47,56)(H,48,58)(H,49,57)(H,50,62)(H,51,61)(H,52,59)(H,53,60)/t27?,28-,29+,32-,33+,34-,35-,36+,37-,38-/m1/s1 |

InChI Key |

WEBZVDAMOOBHRC-DRVIOHKISA-N |

Isomeric SMILES |

CCC(C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H]2[C@@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)CC(C)C)CC3=CC=CC=C3)CC(C)C)[C@@H](C)O)CO)C |

Canonical SMILES |

CCC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)C)CC3=CC=CC=C3)CC(C)C)C(C)O)CO)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kahalalide A; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Kahalalide F from Elysia rufescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahalalide F, a potent depsipeptide with significant antitumor activity, represents a fascinating case study in marine natural product drug discovery. Initially isolated from the Hawaiian sacoglossan sea slug Elysia rufescens, its ultimate biosynthesis has been traced to the green alga Bryopsis sp.[1], upon which the mollusk feeds, and more specifically to an endosymbiotic bacterium, Candidatus Endobryopsis kahalalidefaciens[2]. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Kahalalide F, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and associated signaling pathways.

Discovery and Biological Activity

Kahalalide F was first reported in 1993 as a bioactive metabolite from the marine mollusk Elysia rufescens[1]. It is the most biologically active member of the kahalalide family of peptides[1]. The compound has demonstrated potent cytotoxic activity in vitro against a range of solid tumor cell lines, including prostate, breast, and colon carcinomas[3]. Notably, Kahalalide F exhibits selectivity for tumor cells over non-tumor cell lines. Its mechanism of action is distinct from many conventional anticancer agents, as it induces oncosis, a form of necrotic cell death, rather than apoptosis. A key cellular target of Kahalalide F is the lysosome, where it is believed to disrupt membrane integrity. Furthermore, it has been shown to inhibit the ErbB3 (HER3) receptor tyrosine kinase and the downstream PI3K/Akt signaling pathway.

Quantitative Data

Table 1: Isolation Yield of Kahalalide F

| Source Organism | Collection Location | Wet Weight (g) | Yield of Kahalalide F (mg) | Yield (%) | Reference |

| Elysia rufescens | Black Point, O'ahu, HI | 216 | 40 | 0.0185 | |

| Elysia rufescens | Not Specified | 216 | 2100 | 0.97 | |

| Bryopsis sp. | Black Point, O'ahu, HI | 3000 | 5 | 0.00017 |

Table 2: In Vitro Cytotoxicity of Kahalalide F (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC3 | Prostate Cancer | 0.07 | |

| DU145 | Prostate Cancer | 0.28 | |

| LNCaP | Prostate Cancer | 0.28 | |

| SKBR-3 | Breast Cancer | 0.28 | |

| BT474 | Breast Cancer | 0.28 | |

| MCF7 | Breast Cancer | 0.28 | |

| A549 | Lung Cancer | 2.5 µg/mL (~1.7 µM) | |

| HT29 | Colon Cancer | 0.25 µg/mL (~0.17 µM) | |

| LoVo | Colon Cancer | < 1.0 µg/mL (< ~0.68 µM) |

Table 3: Physicochemical and Spectroscopic Data for Kahalalide F

| Parameter | Value | Reference |

| Molecular Formula | C75H124N14O16 | |

| Molecular Weight | 1476 | |

| Optical Rotation [α]D | +43° (c 2.53, MeOH) | |

| UV λmax (MeOH) | 204 nm (ε 51500), 226 nm (sh, ε 21320), 274 nm (ε 17580) | |

| IR (neat) | 3304, 2958, 1744, 1647, 1539, 1451, 1244 cm-1 | |

| Mass Spectrometry (HRFAB-MS) | m/z 878.4661 [M+H]+ (for a fragment) |

Experimental Protocols

Isolation of Kahalalide F from Elysia rufescens

The isolation of Kahalalide F from Elysia rufescens involves a multi-step process combining solvent extraction and various chromatographic techniques. The following is a generalized protocol based on published methods.

3.1.1. Extraction:

-

Collect specimens of Elysia rufescens (e.g., 216 g wet weight).

-

Drain excess seawater from the animals.

-

Extract the biomass exhaustively with ethanol at room temperature.

-

Concentrate the ethanol extract under reduced pressure to yield an aqueous suspension.

3.1.2. Solvent Partitioning:

-

Partition the aqueous suspension against hexane to remove nonpolar lipids.

-

Separate the aqueous-methanolic phase from the hexane phase.

-

To the organic phase, add equal volumes of methanol and hexane and separate the phases. The methanolic phase contains the crude peptide mixture.

-

Evaporate the solvent from the methanolic phase to yield a residual greenish oil (e.g., 3.6 g).

3.1.3. Chromatographic Purification:

-

Method A: Counter-Current Chromatography (CCC)

-

Subject the crude oil (in 600 mg batches) to counter-current chromatography.

-

Use a solvent system of ethyl acetate/heptane/methanol/water (7:4:4:3).

-

This method has been reported to significantly improve the yield of Kahalalide F (e.g., 2.1 g from 216 g of mollusk).

-

-

Method B: Silica Gel Flash Chromatography and HPLC

-

Apply the crude extract to a silica flash column.

-

Elute the column with a suitable solvent system to fractionate the extract.

-

Monitor the fractions for the presence of peptides.

-

Pool the peptide-containing fractions and concentrate them.

-

Subject the enriched fraction to repeated reversed-phase high-performance liquid chromatography (RP-HPLC).

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). A typical gradient might range from 30:70:0.1 to 55:45:0.1 (acetonitrile/water/TFA).

-

Detection: UV absorbance at 220 nm.

-

-

Collect the fraction corresponding to Kahalalide F, which typically elutes as a white amorphous powder after solvent evaporation.

-

Structure Elucidation of Kahalalide F

The chemical structure of Kahalalide F was determined using a combination of spectroscopic and chemical methods.

3.2.1. Mass Spectrometry:

-

High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) is used to determine the accurate mass and molecular formula of the peptide.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified Kahalalide F in a suitable deuterated solvent (e.g., CD3CN or DMSO-d6).

-

1D NMR: Acquire 1H and 13C NMR spectra to identify the types of protons and carbons present in the molecule.

-

2D NMR: Perform a suite of 2D NMR experiments to establish the connectivity of atoms:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the amino acid residues.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the amino acid sequence and the location of the ester linkage.

-

3.2.3. Determination of Amino Acid Stereochemistry:

-

Acid Hydrolysis: Hydrolyze the peptide into its constituent amino acids by heating with 6 N HCl.

-

Chiral Analysis: Determine the absolute configuration (D or L) of the amino acids using one or more of the following methods:

-

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the amino acids with a chiral reagent and analyze them on a chiral GC column.

-

Chiral High-Performance Liquid Chromatography (HPLC): Derivatize the amino acids (e.g., using Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and separate the diastereomeric derivatives on a C18 column.

-

Chiral Thin-Layer Chromatography (TLC): Use chiral TLC plates to separate the enantiomers of the amino acids.

-

Visualizations

Figure 1: Experimental workflow for the isolation and structural elucidation of Kahalalide F.

Figure 2: Proposed signaling pathway for Kahalalide F-induced oncosis.

References

natural source and biosynthetic pathway of Kahalalide A

An In-depth Technical Guide to the Natural Source and Biosynthetic Pathway of Kahalalide A

Introduction

The kahalalides are a series of structurally diverse depsipeptides of marine origin. First isolated from the sea slug Elysia rufescens and its algal diet Bryopsis sp., these compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.[1][2][3] Among this family, this compound is a cyclic heptapeptide that has demonstrated modest antimalarial activity against Plasmodium falciparum and notable antimycobacterial activity against Mycobacterium tuberculosis.[1][4] This technical guide provides a comprehensive overview of the natural source of this compound, its intricate biosynthetic pathway, quantitative data regarding its isolation and activity, and the experimental protocols employed in its study.

Natural Source: A Tripartite Symbiosis

This compound was initially isolated from the sacoglossan mollusk Elysia rufescens and the green alga Bryopsis sp., on which the mollusk feeds. It was originally thought that the alga was the producer of these compounds, and the mollusk simply accumulated them through its diet. However, subsequent metagenomic studies have revealed a more complex tripartite symbiotic relationship. The true producer of the kahalalides is an uncultivated bacterium, Candidatus Endobryopsis kahalalidefaciens, which lives as an endosymbiont within the green alga Bryopsis sp. The alga provides a protected environment for the bacterium, which in turn produces kahalalides that are thought to act as a chemical defense for the alga against predators. The sea slug Elysia rufescens then sequesters these defensive compounds from the alga. More recently, a structurally related compound, Kahalalide Z5, has been isolated from the marine cyanobacterium Limnoraphis sp., suggesting that the capability to produce kahalalide-like molecules may be more widespread among marine microorganisms.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a classic example of non-ribosomal peptide synthesis. This process is carried out by large, multi-domain enzymatic complexes called Non-Ribosomal Peptide Synthetases (NRPS). The genetic blueprint for these enzymatic assembly lines is encoded in biosynthetic gene clusters (BGCs) found within the genome of the producing organism, Candidatus Endobryopsis kahalalidefaciens.

The structure of this compound is a cyclic depsipeptide composed of a 2-methylbutyric acid fatty acid tail and a heptapeptide core of L-phenylalanine, D-leucine, L-threonine, L-phenylalanine, L-leucine, D-serine, and L-threonine. The biosynthesis proceeds through a series of modules within the NRPS complex, where each module is responsible for the activation and incorporation of a specific amino acid or the fatty acid precursor.

The proposed biosynthetic pathway for this compound involves the following key steps:

-

Initiation: The process starts with the loading of the 2-methylbutyric acid onto the first module of the NRPS.

-

Elongation: The growing peptide chain is sequentially passed to the subsequent NRPS modules. Each module contains an adenylation (A) domain that recognizes and activates a specific amino acid, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) that holds the activated amino acid, and a condensation (C) domain that catalyzes the formation of the peptide bond.

-

Epimerization: Some modules contain an epimerization (E) domain, which converts L-amino acids to their D-isomers, as seen with D-leucine and D-serine in this compound.

-

Termination and Cyclization: The final module contains a thioesterase (TE) domain. This domain catalyzes the release of the fully assembled linear peptide from the NRPS complex and facilitates the intramolecular cyclization to form the final depsipeptide. In the case of this compound, the ester linkage is formed between the carboxyl group of serine and the hydroxyl group of the second threonine residue.

Caption: Proposed NRPS-mediated biosynthetic pathway of this compound.

Quantitative Data

| Compound | Activity | Organism/Cell Line | Quantitative Measurement | Reference |

| This compound | Antimalarial | Plasmodium falciparum | Modest activity (specific IC50 not provided) | |

| This compound | Antimycobacterial | Mycobacterium tuberculosis | 83% growth inhibition at 12.5 µg/mL |

Experimental Protocols

Isolation of this compound

The general procedure for the isolation of this compound from its natural source, such as Elysia rufescens or Bryopsis sp., involves a multi-step extraction and purification process.

-

Extraction: The collected biological material is typically extracted with an organic solvent like ethanol or a combination of methylene chloride and ethanol.

-

Fractionation: The crude extract is then subjected to fractionation using techniques like vacuum liquid chromatography (VLC) on a silica gel column with a solvent gradient (e.g., ethyl acetate-methanol).

-

Purification: The fractions containing the desired compounds are identified using methods such as LC-MS and 1H NMR. Final purification to obtain pure this compound is achieved through repeated rounds of reversed-phase high-performance liquid chromatography (HPLC).

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods.

-

Mass Spectrometry: High-resolution mass spectrometry (such as FAB MS or HRESIMS) is used to determine the molecular formula. Tandem mass spectrometry (MS/MS) provides information about the amino acid sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (1H and 13C) and 2D NMR (COSY, TOCSY, HMQC, HMBC, ROESY) experiments are conducted to elucidate the connectivity of the atoms and the sequence of the amino acids.

-

Stereochemistry Determination: The absolute configuration of the amino acids is determined after acid hydrolysis of the peptide. Chiral gas chromatography-mass spectrometry (GC-MS), chiral HPLC, or Marfey's method are commonly employed for this purpose. The stereochemistry of the fatty acid side chain of this compound was ultimately confirmed through total synthesis.

Biosynthetic Pathway Elucidation

The elucidation of the biosynthetic pathway of the kahalalides was achieved through modern genomic techniques.

-

Metagenomic Analysis: As the producing bacterium, Candidatus Endobryopsis kahalalidefaciens, is unculturable, its genetic information was obtained through metagenomic analysis of the host alga, Bryopsis sp.

-

Gene Cluster Identification: The metagenomic data was analyzed to identify the biosynthetic gene cluster (BGC) responsible for kahalalide production. This involves searching for genes encoding NRPS and associated enzymes.

-

Bioinformatic Analysis: The identified BGC was then analyzed bioinformatically to predict the sequence of the NRPS modules and the specificity of the adenylation domains for particular amino acids, which was then correlated with the known structures of the isolated kahalalides.

Caption: Experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound, a cyclic depsipeptide with promising antimicrobial properties, originates from a fascinating tripartite symbiosis involving a bacterium, an alga, and a sea slug. Its biosynthesis is orchestrated by a non-ribosomal peptide synthetase complex within the endosymbiotic bacterium Candidatus Endobryopsis kahalalidefaciens. The elucidation of its natural source and biosynthetic pathway has been made possible through a combination of traditional natural product chemistry and modern metagenomic techniques. Further research into the engineering of the kahalalide BGC could open up avenues for the production of novel analogs with enhanced therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Kahalalide A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Kahalalide A, a cyclic depsipeptide of marine origin. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for the structurally related and more extensively studied Kahalalide F to provide a broader context for researchers.

Introduction

Kahalalides are a family of bioactive cyclic depsipeptides isolated from the marine mollusk Elysia rufescens and its algal diet, Bryopsis sp.[1] While Kahalalide F has been the subject of numerous studies for its potent antitumor activity, this compound has garnered attention for its distinct biological profile, notably its antimycobacterial properties.[2] Understanding the physicochemical characteristics of this compound is crucial for its potential development as a therapeutic agent, influencing its formulation, delivery, and pharmacokinetic profile.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. As specific experimental data for some properties of this compound are scarce, Table 2 provides the corresponding data for Kahalalide F for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Data | Reference(s) |

| Molecular Formula | C₄₆H₆₇N₇O₁₁ | [3] |

| Molecular Weight | 894.1 g/mol | [3] |

| Appearance | White amorphous powder | [3] |

| Solubility | Soluble in acetonitrile (MeCN) | |

| Quantitative data in other solvents not readily available. | ||

| Stability | Specific data on pH and temperature stability not readily available. | |

| Lipophilicity (logP) | Experimentally determined or calculated value not readily available. | |

| Optical Rotation | [α]D −19° (c 0.98, MeOH) |

Table 2: Physicochemical Properties of Kahalalide F (for comparison)

| Property | Data | Reference(s) |

| Molecular Formula | C₇₅H₁₂₄N₁₄O₁₆ | |

| Molecular Weight | 1477.9 g/mol | |

| Stability (Half-life) | at 80°C: 1.1 h (pH 0), 20 h (pH 1), 8.6 h (pH 7) | |

| at 26°C: 1.65 h (pH 11) | ||

| Stable in human plasma and microsomes | ||

| Biological Activity | Potent antitumor activity |

Biological Activity and Mechanism of Action

This compound is primarily recognized for its antimycobacterial activity. In contrast to Kahalalide F, which exhibits significant cytotoxicity against various cancer cell lines, this compound is reportedly devoid of such activity. The mechanism of action for its antimycobacterial effects is not fully elucidated but may involve disruption of the mycobacterial cell membrane, a common mechanism for cyclic peptides with antimicrobial properties.

The mechanism of action for Kahalalide F is better characterized and involves the induction of oncosis, a form of necrotic cell death, rather than apoptosis. This process is characterized by cell swelling and eventual lysis. Kahalalide F is also known to inhibit the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound have not been specifically published. However, the following are standard methodologies that would be employed for a cyclic depsipeptide of this nature.

4.1. Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method followed by quantification.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A calibration curve with known concentrations of this compound is used for accurate quantification.

-

Expression of Solubility: The solubility is typically expressed in mg/mL or µg/mL.

4.2. Stability Assessment (pH and Temperature)

The stability of this compound in solution at different pH values and temperatures can be assessed using HPLC to monitor its degradation over time.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile). Aliquots of the stock solution are then diluted into buffers of different pH values (e.g., pH 2, 7, 9) to a final known concentration.

-

Incubation: The solutions are incubated at various temperatures (e.g., 4°C, 25°C, 37°C).

-

Time-Point Sampling: At specific time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), an aliquot is taken from each solution.

-

HPLC Analysis: The samples are analyzed by reverse-phase HPLC (RP-HPLC). The peak area of the intact this compound is monitored.

-

Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the initial concentration (time 0). The degradation kinetics and half-life (t₁/₂) at each condition can then be determined.

4.3. Lipophilicity Determination (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH, typically 7.4, for LogD determination) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a period to allow for the partitioning of this compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of this compound in each phase is determined by a suitable analytical method like HPLC-UV/MS.

-

Calculation of LogP: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([this compound]ₒ꜀ₜₐₙₒₗ / [this compound]ₐᵩᵤₑₒᵤₛ).

Visualizations

The following diagrams illustrate key workflows and concepts related to the study of this compound's physicochemical properties.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Kahalalide F

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Kahalalide F (KF), a marine-derived depsipeptide with significant antitumor activity. While the user specified "Kahalalide A," the vast body of research on cytotoxic effects, particularly in the context of drug development, focuses on Kahalalide F. Therefore, this document centers on Kahalalide F as the most clinically relevant compound of its class.

Kahalalide F, originally isolated from the sea slug Elysia rufescens and its algal diet Bryopsis pennata, has demonstrated potent cytotoxic activity against a range of solid tumor cell lines, including prostate, breast, colon, and non-small-cell lung cancer.[1][2][3][4] A noteworthy characteristic of Kahalalide F is its selectivity for tumor cells over non-tumor human cell lines, making it a promising candidate for cancer therapy.[5]

This guide summarizes key quantitative data, details its primary mechanism of action, and provides standardized protocols for essential cytotoxicity assays.

Quantitative Cytotoxicity Data

Kahalalide F exhibits potent, dose-dependent cytotoxicity across various human cancer cell lines. The 50% inhibitory concentration (IC₅₀) values from multiple studies are summarized below.

| Cancer Type | Cell Line | IC₅₀ (µM) | Exposure Time |

| Prostate | PC3 | 0.07 | 24 h |

| DU145 | 0.28 | 24 h | |

| LNCaP | 0.28 | 24 h | |

| Breast | MCF7 | 0.28 | 24 h |

| SKBR3 | 0.28 | 24 h | |

| BT474 | 0.28 | 24 h | |

| MDA-MB-231 (bcl-2 vector) | 0.39 | 24 h | |

| MDA-MB-231 (bcl-2 transfected) | 0.74 | 24 h | |

| Colon | HT29 | 0.25 (µg/mL) | Not Specified |

| LoVo | < 1.0 (µg/mL) | Not Specified | |

| LoVo | 0.16 | Not Specified | |

| LoVo/Dox (MDR1+) | 0.18 | Not Specified | |

| Lung (NSCLC) | A549 | 2.5 (µg/mL) | Not Specified |

| Hepatoma | HepG2 | 0.25 - 0.3 | Not Specified |

| PLC/PRF/5C | 5.0 | Not Specified | |

| Non-Tumor | MCF10A (Breast) | 1.6 - 3.1 | 24 h |

| HUVEC (Endothelial) | 1.6 - 3.1 | 24 h | |

| HMEC-1 (Endothelial) | 1.6 - 3.1 | 24 h | |

| IMR90 (Fibroblast) | 1.6 - 3.1 | 24 h | |

| Data compiled from multiple sources. |

Mechanism of Action: Oncosis and Lysosomal Disruption

Unlike many conventional chemotherapeutic agents that induce apoptosis (programmed cell death), Kahalalide F triggers a distinct cell death pathway known as oncosis, a form of necrotic cell death. This process is characterized by rapid cellular swelling, vacuolization, and eventual plasma membrane rupture.

Key molecular events in Kahalalide F-induced oncosis include:

-

Lysosomal Targeting : Kahalalide F's primary subcellular target appears to be the lysosome. It disrupts the integrity of the lysosomal membrane.

-

Mitochondrial Damage : Following lysosomal disruption, a loss of mitochondrial membrane potential is observed.

-

ATP Depletion : The damage to cellular organelles leads to a profound depletion of intracellular ATP.

-

Membrane Permeabilization : Cells exhibit increased permeability, leading to cell swelling, blebbing, and the release of cytosolic enzymes like lactate dehydrogenase (LDH).

-

ErbB3/HER3 Inhibition : Kahalalide F has also been shown to inhibit the ErbB3 (HER3) receptor tyrosine kinase and its downstream PI3K/AKT signaling pathway, which is crucial for the survival of some cancer cells.

Notably, hallmarks of apoptosis such as caspase activation, DNA laddering, and the formation of apoptotic bodies are generally not observed in cells treated with Kahalalide F.

Experimental Protocols

A robust preliminary screening of Kahalalide F involves a multi-assay approach to assess its impact on cell viability, metabolic activity, and membrane integrity.

General Experimental Workflow

The following diagram outlines a typical workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Assay (Metabolic Activity)

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.

Principle Living cells with active mitochondria reduce MTT to insoluble purple formazan crystals. Dead cells lose this ability. The crystals are dissolved, and the absorbance is measured, correlating directly with cell viability.

Materials

-

Selected cancer and non-cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Kahalalide F stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Kahalalide F in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a plate reader.

Data Analysis

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_treated / Absorbance_control) * 100

-

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: LDH Assay (Membrane Integrity)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Principle LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised. The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of lysed cells.

Materials

-

Cell cultures treated as described in the MTT protocol (Steps 1-3)

-

LDH Cytotoxicity Assay Kit (containing substrate mix, lysis buffer for positive control)

-

96-well flat-bottom plates

-

Multi-well spectrophotometer (plate reader)

Procedure

-

Prepare Controls: After the incubation period with Kahalalide F, prepare the following controls on the same plate:

-

Maximum LDH Release: Add lysis buffer (e.g., 1% Triton X-100) to untreated control wells and incubate for 30-45 minutes to achieve 100% cell lysis.

-

Spontaneous LDH Release: Use untreated cells to measure the baseline LDH release.

-

Background Control: Use culture medium alone.

-

-

Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well (including treated and control wells) to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mix according to the kit manufacturer's instructions. Add 50 µL of the reaction mix to each well of the new plate containing the supernatants.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.

-

Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

Data Analysis

-

Subtract the background absorbance (culture medium only) from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Absorbance_treated - Absorbance_spontaneous) / (Absorbance_maximum - Absorbance_spontaneous)] * 100

-

-

Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.

References

- 1. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Verification Required - Princeton University Library [oar.princeton.edu]

- 4. An Efficient and Cost-effective Approach to Kahalalide F N-terminal Modifications using a Nuisance Algal Bloom of Bryopsis pennata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kahalalide A Marine Natural Product Family

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Kahalalide A family of marine natural products, with a primary focus on the most clinically advanced member, Kahalalide F (KF). It covers the mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to the study of these complex depsipeptides.

Introduction to Kahalalides

The kahalalides are a family of depsipeptides first isolated from the marine mollusk Elysia rufescens and its dietary green alga, Bryopsis sp.[1][2] Structurally, they are characterized by a cyclic core and a lateral peptide chain, often featuring unusual amino acids and a fatty acid moiety.[3][4] Among the various members of this family, Kahalalide F has garnered the most significant scientific interest due to its potent and selective antitumor activity.[5] It has progressed through Phase I and II clinical trials for various solid tumors, including prostate, breast, and liver cancer, as well as for psoriasis.

Mechanism of Action: A Unique Mode of Cell Death

Kahalalide F exhibits a distinct mechanism of action that deviates from classical apoptosis-inducing chemotherapeutics. Its primary mode of cytotoxicity is oncosis, a form of necrotic cell death characterized by cellular swelling.

Key Mechanistic Features:

-

Lysosomal Disruption: KF targets and disrupts lysosomal membranes, a relatively uncommon mechanism among anticancer agents. This leads to the release of lysosomal contents and contributes to cellular stress.

-

Membrane Permeabilization: The compound induces rapid permeabilization of the plasma membrane, leading to a loss of mitochondrial membrane potential and overall cellular integrity.

-

Induction of Oncosis: Treatment with KF results in significant morphological changes characteristic of oncosis. These include severe cytoplasmic swelling, vacuolization, dilation of the endoplasmic reticulum, and eventual rupture of the plasma membrane, all while the nuclear envelope remains largely intact.

-

Apoptosis Independence: KF-induced cell death is not dependent on apoptotic pathways. It does not induce the characteristic DNA laddering seen in apoptosis, and its efficacy is not significantly affected by the expression of the anti-apoptotic protein Bcl-2.

Signaling Pathway Involvement

Kahalalide F has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. The primary target identified is the ErbB3 (HER3) receptor and its downstream PI3K/Akt signaling cascade. The sensitivity of cancer cell lines to KF has been positively correlated with the expression levels of ErbB3. Treatment with KF leads to a selective downregulation of ErbB3 and subsequent inhibition of the PI3K/Akt pathway, which is crucial for cell survival.

Caption: Kahalalide F signaling pathway.

Quantitative Preclinical and Clinical Data

In Vitro Cytotoxicity

Kahalalide F has demonstrated potent cytotoxic activity against a range of human cancer cell lines, with a notable selectivity for tumor cells over non-tumor cells.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| PC3 | Prostate | 0.07 | |

| DU145 | Prostate | 0.28 | |

| LNCaP | Prostate | 0.28 | |

| SKBR3 | Breast | 0.28 | |

| BT474 | Breast | 0.28 | |

| MCF7 | Breast | 0.28 | |

| A549 | Lung | 2.5 µg/ml | |

| HT29 | Colon | 0.25 µg/ml | |

| LoVo | Colon | < 1.0 µg/ml | |

| HepG2 | Liver | 0.25 | |

| PLC/PRF/5 | Liver | 8.0 | |

| MCF10A | Non-tumor Breast | 1.6 - 3.1 | |

| HUVEC | Non-tumor Endothelial | 1.6 - 3.1 | |

| HMEC-1 | Non-tumor Endothelial | 1.6 - 3.1 | |

| IMR90 | Non-tumor Fibroblast | 1.6 - 3.1 |

Clinical Pharmacokinetics

Phase I clinical trials have established the pharmacokinetic profile of Kahalalide F.

| Dosing Schedule | Dose Range | Key Pharmacokinetic Parameters | Reference(s) |

| 1-hour IV infusion, 5 consecutive days every 3 weeks | 20 - 930 µg/m²/day | Recommended Phase II Dose: 560 µg/m²/dayDose-Limiting Toxicity: Reversible grade 3/4 increases in transaminasesTerminal Half-life (t½): 0.47 ± 0.11 hoursLinear pharmacokinetics up to 560 µg/m²/day | |

| Weekly 1-hour IV infusion | 266 - 1200 µg/m²/week | Recommended Phase II Dose: 650 µg/m²/weekMaximum Tolerated Dose: 800 µg/m²/weekDose-Limiting Toxicity: Transient grade 3/4 increases in transaminasesLinear pharmacokinetics over the dose range |

A population pharmacokinetic analysis of data from 240 patients across six clinical trials confirmed a two-compartment model with linear distribution and elimination. The volume of distribution at steady state was estimated to be 6.56 L, and plasma clearance was 6.25 L/h. No significant influence of demographic or pathophysiological factors on KF pharmacokinetics was identified.

Experimental Protocols

Solid-Phase Synthesis of Kahalalide F and Analogs

The chemical synthesis of Kahalalide F is a complex undertaking due to its cyclic depsipeptide structure, the presence of sterically hindered and unusual amino acids, and its hydrophobic nature. Solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy is the preferred method.

A Generalized Protocol for Solid-Phase Synthesis of a Complex Cyclic Depsipeptide:

-

Resin Selection and Swelling:

-

Choose a suitable resin, such as a PEG-modified polystyrene resin (e.g., TentaGel®) or ChemMatrix®, to minimize peptide aggregation.

-

Swell the resin in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 20-30 minutes.

-

-

Anchoring of the First Amino Acid:

-

The first Fmoc-protected amino acid is attached to the resin. For head-to-tail cyclization, a side-chain anchoring strategy with an orthogonal protecting group is often employed. Alternatively, a linker stable to the synthesis conditions but cleavable for cyclization is used.

-

-

Linear Peptide Assembly (Iterative Cycles):

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HCTU (3.95 equivalents) in the presence of a base like DIPEA (8 equivalents) in DMF. Allow the coupling reaction to proceed for 45-60 minutes. For sterically hindered amino acids, a double coupling may be necessary.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Continue these cycles until the linear peptide sequence is fully assembled.

-

-

On-Resin Cyclization:

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group.

-

Side-Chain Deprotection (for cyclization): Selectively remove the protecting group from the C-terminal carboxylic acid.

-

Cyclization: Add a cyclization cocktail (e.g., HATU/HOAt/DIPEA in DMF) to the resin and agitate at room temperature. Monitor the reaction progress by cleaving small samples of the resin and analyzing by LC-MS.

-

-

Cleavage and Global Deprotection:

-

Wash the cyclized peptide-resin with DMF and DCM, and dry.

-

Add a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane and water) to the resin and incubate for 2-3 hours.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and NMR.

-

Caption: Solid-Phase Peptide Synthesis Workflow.

Oncosis Assay

The induction of oncosis by Kahalalide F can be assessed using a combination of flow cytometry and microscopy techniques.

Protocol for Oncosis Detection by Flow Cytometry:

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., PC3) to approximately 70-80% confluency.

-

Treat the cells with varying concentrations of Kahalalide F (e.g., 0.1 to 1.0 µM) for different time points (e.g., 1, 4, 24 hours). Include a vehicle-treated control.

-

-

Cell Harvesting:

-

For adherent cells, detach them using a gentle cell scraper or a non-enzymatic cell dissociation solution to maintain membrane integrity.

-

Transfer the cells to flow cytometry tubes.

-

-

Staining for Lysosomal Integrity and Viability:

-

Resuspend the cells in a suitable buffer.

-

Add LysoTracker Green (LTG) to a final concentration of 50-100 nM to assess lysosomal integrity.

-

Add Propidium Iodide (PI) to a final concentration of 1-5 µg/mL to assess plasma membrane integrity (cell viability).

-

Incubate the cells in the dark at 37°C for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate laser and filter settings for LTG (e.g., FITC channel) and PI (e.g., PE-Texas Red or similar channel).

-

Gate on the cell population to exclude debris.

-

Analyze the populations:

-

Healthy cells: LTG-positive, PI-negative.

-

Early oncosis: Decreased LTG fluorescence, PI-negative.

-

Late oncosis/Necrosis: LTG-negative, PI-positive.

-

-

Microscopy for Morphological Analysis:

-

Phase-Contrast Microscopy: Observe treated and untreated cells for morphological changes such as cell swelling, blebbing, and vacuolization.

-

Electron Microscopy: For detailed ultrastructural analysis, fix treated cells, embed them, and prepare ultrathin sections. Examine for cytoplasmic swelling, organelle vesiculation, endoplasmic reticulum dilation, and plasma membrane rupture.

Caption: Oncosis Assay Experimental Workflow.

Western Blotting for Signaling Pathway Analysis

To investigate the effect of Kahalalide F on the ErbB3/PI3K/Akt pathway, western blotting is a standard and effective method.

Protocol for Western Blot Analysis:

-

Cell Lysis:

-

Treat cells with Kahalalide F as described for the oncosis assay.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ErbB3, Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system or X-ray film.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

-

Conclusion

The this compound family, particularly Kahalalide F, represents a class of marine natural products with a compelling and unconventional mechanism of antitumor action. By inducing oncosis through lysosomal disruption and inhibiting the ErbB3/PI3K/Akt signaling pathway, Kahalalide F presents a unique approach to cancer therapy. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of these fascinating marine compounds.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Ecological Enigma of Kahalalide F: A Technical Guide to its Biological Role and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahalalide F (KF) is a potent cyclic depsipeptide of marine origin that has garnered significant attention for its unique biological activities, particularly its antitumor properties.[1][2][3] Unlike conventional chemotherapeutics that often induce apoptosis, Kahalalide F triggers a distinct form of programmed cell death known as oncosis, characterized by cellular swelling and membrane disruption.[1][4] This technical guide provides an in-depth exploration of the ecological role of Kahalalide F, its mechanism of action, and detailed experimental protocols for its study.

Ecological Niche: A Tripartite Symbiosis

The production and utilization of Kahalalide F is a fascinating example of a tripartite marine symbiosis. It is not the sea slug Elysia rufescens that synthesizes this complex molecule, but rather an intracellular bacterial symbiont, Candidatus Endobryopsis kahalalidefaciens. This bacterium resides within the green alga Bryopsis sp. and produces a suite of kahalalides, including KF. The alga, in turn, gains chemical protection from predators. The sacoglossan sea slug, Elysia rufescens, feeds on the Bryopsis alga and sequesters the Kahalalide F, concentrating it in its tissues for its own defense against predation.

Mechanism of Action: Oncosis and Signal Pathway Disruption

Kahalalide F's primary mechanism of action against cancer cells is the induction of oncosis, a form of necrotic cell death, rather than apoptosis. This process is characterized by rapid cellular swelling, vacuolization, and eventual plasma membrane rupture.

Key molecular events in Kahalalide F-induced oncosis include:

-

Lysosomal Destabilization: KF targets and disrupts lysosomal membranes, leading to the release of hydrolytic enzymes into the cytoplasm.

-

Mitochondrial Dysfunction: The compound causes a loss of mitochondrial membrane potential.

-

Inhibition of the ErbB3/PI3K/Akt Signaling Pathway: Kahalalide F has been shown to downregulate the expression of the ErbB3 (HER3) receptor, a key component of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.

Quantitative Data Summary

The cytotoxic activity of Kahalalide F has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective anticancer effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC3 | Prostate Cancer | 0.07 | |

| DU145 | Prostate Cancer | 0.28 | |

| LNCaP | Prostate Cancer | 0.28 | |

| SKBR-3 | Breast Cancer | 0.28 | |

| BT474 | Breast Cancer | 0.28 | |

| MCF7 | Breast Cancer | 0.28 | |

| MCF10A | Non-tumor Breast | 1.6 | |

| HUVEC | Non-tumor Endothelial | >3.1 | |

| HMEC-1 | Non-tumor Endothelial | >3.1 | |

| IMR90 | Non-tumor Fibroblast | 2.5 |

Detailed Experimental Protocols

Cytotoxicity Assay (Crystal Violet Staining)

This protocol is adapted from Suárez et al., 2003.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat cells with a serial dilution of Kahalalide F for the desired time period (e.g., 24, 48, or 72 hours).

-

Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the fixed cells with water and stain with 0.1% crystal violet solution for 20 minutes at room temperature.

-

Destaining and Quantification: Wash the plates with water to remove excess stain and allow them to air dry. Solubilize the stain by adding 10% acetic acid to each well.

-

Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: Calculate the IC50 value, the concentration of Kahalalide F that inhibits cell growth by 50%, using appropriate software.

Electron Microscopy for Oncosis Visualization

This protocol is adapted from Suárez et al., 2003.

-

Cell Treatment: Culture cells on appropriate plates and treat with Kahalalide F at a concentration known to induce cell death.

-

Fixation: Fix the cells with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 1 hour at room temperature.

-

Post-fixation: Wash the cells with cacodylate buffer and post-fix with 1% osmium tetroxide in the same buffer for 1 hour.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol concentrations and embed in an appropriate resin (e.g., Epon).

-

Sectioning and Staining: Cut ultrathin sections (60-80 nm) using an ultramicrotome. Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope to observe the ultrastructural changes characteristic of oncosis, such as cell swelling, vacuolization, and membrane disruption.

Lysosomal Integrity Assay (Acridine Orange Staining)

This protocol is a standard method for assessing lysosomal stability.

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with Kahalalide F.

-

Staining: Add Acridine Orange (final concentration 5 µg/mL) to the culture medium and incubate for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with pre-warmed PBS.

-

Imaging: Immediately observe the cells under a fluorescence microscope. In healthy cells with intact lysosomes, acridine orange accumulates in these acidic organelles and fluoresces bright red. Upon lysosomal membrane permeabilization, the dye leaks into the cytoplasm and nucleus, where it fluoresces green.

Flow Cytometry for Cell Death Analysis

This protocol is adapted from Suárez et al., 2003.

-

Cell Treatment and Harvesting: Treat cells with Kahalalide F. At the desired time points, harvest both adherent and floating cells.

-

Staining: Resuspend the cells in a buffer containing a DNA-binding dye such as propidium iodide (PI). PI can only enter cells with compromised plasma membranes.

-

Analysis: Analyze the stained cells using a flow cytometer. The percentage of PI-positive cells represents the population of dead cells. This method can distinguish between live, apoptotic, and necrotic cell populations based on their light scattering properties and fluorescence.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Kahalalide F induces necrosis-like cell death that involves depletion of ErbB3 and inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Verification Required - Princeton University Library [oar.princeton.edu]

- 4. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]

The Fatty Acid Side Chain of Kahalalide F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahalalide F is a potent, naturally occurring depsipeptide isolated from the marine mollusk Elysia rufescens and its algal diet, Bryopsis sp.[1][2] As a compound that has undergone clinical trials for various cancers, its unique structure and mechanism of action are of significant interest to the scientific community. A key feature of Kahalalide F's structure is its N-terminal fatty acid side chain, which plays a crucial role in its bioactivity. This technical guide provides an in-depth exploration of the composition of this fatty acid side chain, detailed experimental protocols for its analysis, and an overview of the signaling pathways modulated by Kahalalide F.

Fatty Acid Composition of Kahalalide F and Related Compounds

The fatty acid component of Kahalalide F has been consistently identified as 5-methylhexanoic acid .[1][3][4] This saturated aliphatic acid is linked to the N-terminal amino acid of the peptide chain. While 5-methylhexanoic acid is the characteristic fatty acid of Kahalalide F, other members of the kahalalide family possess different fatty acid moieties. This variation in the lipid side chain contributes to the diversity of this class of natural products. A summary of the fatty acid composition in Kahalalide F and other selected kahalalides is presented in Table 1.

| Table 1: Fatty Acid Composition of Selected Kahalalides | |

| Kahalalide Compound | Fatty Acid Side Chain |

| Kahalalide F | 5-methylhexanoic acid |

| Kahalalide A | 2-methylbutyric acid |

| Kahalalide B | 5-methylhexanoic acid |

| Kahalalide C | Butyric acid |

| Kahalalide G | 5-methylhexanoic acid |

| Kahalalide R1 | 7-methyloctanoic acid |

| Kahalalide S1 | 5-hydroxy-7-methyloctanoic acid |

| NorKA | Isobutyric acid |

Experimental Protocols for Fatty Acid Analysis

The analysis of the fatty acid side chain of Kahalalide F involves a multi-step process that includes hydrolysis to cleave the fatty acid from the peptide, derivatization to a volatile form, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The following is a detailed methodology synthesized from established protocols for lipopeptide analysis.

Acid Hydrolysis for Cleavage of the Fatty Acid

This protocol describes the liberation of the fatty acid from the peptide backbone.

Materials:

-

Lyophilized Kahalalide F sample

-

6 M Hydrochloric Acid (HCl)

-

Screw-cap glass tubes with PTFE liners

-

Heating block or water bath

-

Nitrogen gas source

-

Chloroform

-

Deionized water

-

Centrifuge

Procedure:

-

Weigh approximately 1-5 mg of the dried Kahalalide F sample into a screw-capped glass tube.

-

Add 2 mL of 6 M HCl to the tube.

-

Tightly cap the tube and heat at 110°C for 24 hours in a heating block or water bath.

-

Cool the tube to room temperature.

-

Extract the liberated fatty acids by adding 2 mL of chloroform and vortexing thoroughly for 1 minute.

-

Centrifuge the tube to separate the aqueous and organic layers.

-

Carefully transfer the lower organic (chloroform) layer containing the fatty acid to a clean vial.

-

Repeat the extraction of the aqueous layer with another 2 mL of chloroform to ensure complete recovery.

-

Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To enable analysis by GC-MS, the non-volatile fatty acid is converted to its more volatile methyl ester derivative.

Materials:

-

Dried fatty acid extract from the previous step

-

Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)

-

Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

Procedure:

-

Add 2 mL of BF3-methanol solution to the dried fatty acid extract.

-

Tightly cap the vial and heat at 60°C for 10 minutes.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

-

Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Allow the layers to separate.

-

Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The resulting hexane solution containing the FAMEs is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental analysis of the prepared FAMEs.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-550

Data Analysis: The identification of the 5-methylhexanoic acid methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of the FAME will show a characteristic molecular ion peak and fragmentation pattern that can be used for confirmation.

Signaling Pathways and Mechanism of Action

Kahalalide F exerts its potent anti-cancer effects through a multi-faceted mechanism of action that includes the induction of oncosis (a form of necrotic cell death) and the modulation of key cellular signaling pathways. A primary target of Kahalalide F is the ErbB3 (HER3) receptor, a member of the epidermal growth factor receptor (EGFR) family. By downregulating ErbB3, Kahalalide F disrupts the downstream phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.

The following diagrams, generated using Graphviz, illustrate the experimental workflow for fatty acid analysis and the inhibitory effect of Kahalalide F on the ErbB3-PI3K/Akt signaling pathway.

Caption: Experimental workflow for the analysis of the fatty acid side chain of Kahalalide F.

Caption: Inhibition of the ErbB3/PI3K/Akt signaling pathway by Kahalalide F.

Conclusion

The 5-methylhexanoic acid side chain is an integral component of the Kahalalide F structure, contributing to its unique biological activity. The detailed protocols provided in this guide offer a comprehensive framework for the analysis of this fatty acid moiety, enabling researchers to further investigate the structure-activity relationships of this important class of marine natural products. Furthermore, understanding the inhibitory effects of Kahalalide F on critical signaling pathways such as the ErbB3/PI3K/Akt cascade provides valuable insights for the development of novel anti-cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Kahalalide A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and interpretation for Kahalalide A, a cyclic depsipeptide of marine origin. The information presented herein is intended to support research and development efforts related to this class of bioactive compounds.

Introduction

This compound is a cyclic depsipeptide originally isolated from the marine mollusk Elysia rufescens and its algal diet, Bryopsis sp.[1]. It is a member of the kahalalide family of natural products, which have garnered significant interest due to their diverse biological activities. Notably, this compound has demonstrated antimycobacterial properties, inhibiting the growth of Mycobacterium tuberculosis[2]. Its structural complexity and biological activity make it a subject of interest for synthetic chemistry and drug discovery programs. This document summarizes the key spectroscopic data that form the basis of its structural elucidation and provides detailed experimental methodologies for its analysis.

Spectroscopic Data

The structure of this compound (C₄₆H₆₇N₇O₁₁) was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1]. It is composed of two threonine residues, one serine residue, two leucine residues, two phenylalanine residues, and a 2-methylbutyric acid moiety[1].

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for determining the elemental composition and molecular weight of this compound. Tandem mass spectrometry (MS/MS) experiments can provide valuable sequence information by inducing fragmentation of the peptide backbone[3].

| Parameter | Value | Method |

| Molecular Formula | C₄₆H₆₇N₇O₁₁ | High-Resolution Mass Spectrometry |

| Molecular Weight | 894.06 g/mol | Mass Spectrometry |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural analysis of this compound, providing information on the chemical environment of each proton and carbon atom. The data presented below was acquired in acetonitrile-d₃ (CD₃CN).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃CN

| Residue | Atom | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity |

| Serine | Cα | 55.2 | 4.50 | m |

| Cβ | 62.5 | 3.85, 3.75 | m, m | |

| C=O | 170.1 | - | - | |

| Threonine-1 | Cα | 59.8 | 4.29 | m |

| Cβ | 68.1 | 4.15 | m | |

| Cγ | 20.1 | 1.21 | d | |

| C=O | 171.5 | - | - | |

| Leucine-1 | Cα | 53.1 | 4.40 | m |

| Cβ | 41.5 | 1.65, 1.50 | m, m | |

| Cγ | 25.0 | 1.60 | m | |

| Cδ1 | 23.2 | 0.95 | d | |

| Cδ2 | 21.8 | 0.89 | d | |

| C=O | 172.5 | - | - | |

| Phenylalanine-1 | Cα | 54.9 | 5.06 | m |

| Cβ | 38.2 | 3.10, 2.95 | m, m | |

| Cγ (Ar) | 137.9 | - | - | |

| Cδ (Ar) | 130.0 | 7.27 | m | |

| Cε (Ar) | 129.1 | 7.22 | m | |

| Cζ (Ar) | 127.2 | 7.20 | m | |

| C=O | 171.0 | - | - | |

| Leucine-2 | Cα | 53.1 | 4.40 | m |

| Cβ | 41.5 | 1.65, 1.50 | m, m | |

| Cγ | 25.0 | 1.60 | m | |

| Cδ1 | 23.2 | 0.95 | d | |

| Cδ2 | 21.8 | 0.89 | d | |

| C=O | 172.5 | - | - | |

| Threonine-2 | Cα | 59.8 | 4.29 | m |

| Cβ | 68.1 | 5.45 | m | |

| Cγ | 20.1 | 1.21 | d | |

| C=O | 171.5 | - | - | |

| Phenylalanine-2 | Cα | 54.9 | 5.06 | m |

| Cβ | 38.2 | 3.10, 2.95 | m, m | |

| Cγ (Ar) | 137.9 | - | - | |

| Cδ (Ar) | 130.0 | 7.27 | m | |

| Cε (Ar) | 129.1 | 7.22 | m | |

| Cζ (Ar) | 127.2 | 7.20 | m | |

| C=O | 171.0 | - | - | |

| 2-Methylbutyric Acid | C1 (C=O) | 176.5 | - | - |

| C2 | 41.8 | 2.36 | m | |

| C3 | 27.0 | 1.65, 1.50 | m, m | |

| C4 | 11.8 | 0.89 | t | |

| 2-CH₃ | 16.8 | 1.13 | d |

Note: Chemical shifts are reported in parts per million (ppm) relative to the solvent signal. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of kahalalides from their natural source, which can be adapted for the specific purification of this compound.

-

Extraction: The marine mollusk Elysia rufescens or the alga Bryopsis sp. is extracted with a suitable organic solvent, such as ethanol or a mixture of dichloromethane and methanol.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane and an aqueous alcohol mixture.

-

Chromatographic Separation: The resulting fractions are then subjected to a series of chromatographic steps.

-

Silica Gel Chromatography: Initial fractionation is often performed on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) on a C18 or C8 column with a gradient of acetonitrile and water, often with a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent. Fractions are monitored by UV absorbance and mass spectrometry to identify those containing this compound.

-

References

Kahalalide F: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahalalide F is a naturally occurring cyclodepsipeptide with significant antitumor properties. Isolated from the marine mollusk Elysia rufescens and its food source, the green alga Bryopsis pennata, Kahalalide F has demonstrated potent cytotoxic activity against a range of cancer cell lines, including those of prostate, breast, and colon carcinomas.[1] This technical guide provides an in-depth overview of Kahalalide F, including its chemical properties, mechanism of action, and relevant experimental protocols, to support ongoing research and drug development efforts.

Chemical and Physical Properties

Kahalalide F is a complex molecule with a cyclic structure comprising 13 amino acids and a 5-methylhexanoic acid N-terminus.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 149204-42-2 | [3][4][5] |

| Molecular Formula | C75H124N14O16 | |

| Molecular Weight | 1477.87 g/mol | |

| Appearance | White amorphous powder | |

| Optical Rotation | [α]D -8° (c = 4.32 in CH3OH) |

Mechanism of Action

Kahalalide F induces cell death in cancer cells through a mechanism distinct from classical apoptosis. Instead, it triggers oncosis, a form of necrotic cell death characterized by cellular swelling, vacuolization, and plasma membrane rupture.

Key features of Kahalalide F's mechanism of action include:

-

Lysosomal Disruption: The compound causes a loss of lysosomal integrity.

-

Mitochondrial Dysfunction: It leads to a loss of mitochondrial membrane potential.

-

Endoplasmic Reticulum Stress: Dilation and vesiculation of the endoplasmic reticulum are observed in treated cells.

-

Lack of Apoptotic Features: Treatment with Kahalalide F does not induce the typical hallmarks of apoptosis, such as DNA fragmentation or caspase activation.

The precise molecular target of Kahalalide F is still under investigation, but its unique mechanism of action makes it a promising candidate for cancers resistant to conventional apoptotic inducers.

Experimental Protocols

This section details common experimental protocols used to evaluate the activity of Kahalalide F.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Kahalalide F on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Kahalalide F (e.g., 0.01 to 10 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Lysosomal Integrity Assay (Acridine Orange Staining)

Objective: To assess the effect of Kahalalide F on lysosomal membrane permeabilization.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with Kahalalide F at the desired concentration and time.

-

Acridine Orange Staining: Incubate the cells with Acridine Orange (5 µg/mL) for 15 minutes at 37°C.

-

Washing: Wash the cells with phosphate-buffered saline (PBS).

-

Fluorescence Microscopy: Mount the coverslips on slides and observe under a fluorescence microscope. Healthy cells will exhibit red fluorescence within intact lysosomes, while cells with compromised lysosomes will show diffuse green fluorescence in the cytoplasm and nucleus.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of Kahalalide F and a typical experimental workflow for its evaluation.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Kahalalide A Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahalalides are a family of bioactive cyclic depsipeptides of marine origin. Kahalalide A has demonstrated notable antimycobacterial activity, making its analogues promising candidates for the development of new antibiotics.[1] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of this compound and its analogues, based on established methodologies. The protocols outlined below utilize a backbone cyclization strategy on a Kenner sulfonamide safety-catch linker.

Data Presentation

Synthetic Yields and Purity of this compound Analogues

| Compound | Structure / Modification | Yield (%) | Purity (%) | Analytical Method |

| This compound | Natural Product | N/A | >95% | HPLC, NMR |

| (S-MeBu)-Kahalalide A | Synthetic, (S)-2-methylbutyrate side chain | Not Reported | High | HPLC, NMR |

| (±-MeBu)-Kahalalide A | Synthetic, racemic 2-methylbutyrate side chain | Not Reported | High | HPLC, NMR |

| Hexanoyl-Kahalalide A | Replacement of methylbutyrate with hexanoate | Not Reported | High | HPLC, NMR |

| (Ac)-Truncated Kahalalide | Acetylated, lacking Phe and methylbutyrate | Not Reported | High | HPLC, NMR |

N/A: Not Applicable. Data compiled from publicly available research.[1] The original research paper did not report specific yield percentages for each analogue but indicated successful synthesis.

Antimycobacterial Activity of this compound Analogues

The antimycobacterial activity of this compound and its analogues was evaluated against Mycobacterium tuberculosis. The following table summarizes the reported biological data.

| Compound | Modification | Activity |

| This compound | Natural Product | 83% growth inhibition at 12.5 µg/mL[1] |

| (S-MeBu)-Kahalalide A | Synthetic | Potent |

| (±-MeBu)-Kahalalide A | Synthetic | Equally potent to (S-MeBu)-Kahalalide A |

| Hexanoyl-Kahalalide A | Hexanoate side chain | 2-fold increase in potency over this compound |

| (Ac)-Truncated Kahalalide | Truncated analogue | Inactive |

| Protected Analogues | Ser and Thr tert-butyl ethers | Inactive |

These findings highlight the importance of the free hydroxyl groups on serine and threonine residues for biological activity.[1] The stereochemistry of the methylbutyrate side chain does not appear to be critical for antimycobacterial effects, and replacement with a longer, achiral hexanoyl chain can enhance activity.[1]

Experimental Protocols

Resin Preparation and Loading of the First Amino Acid

This protocol describes the attachment of the first amino acid, Fmoc-D-Phe, to the sulfonamide "safety-catch" resin.

Materials:

-

Commercially available sulfonamide resin

-

Fmoc-D-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

2,4,6-Trinitrobenzenesulfonic acid (TNBS) or Ninhydrin for monitoring

Procedure:

-

Swell the sulfonamide resin in DMF.

-

Activate Fmoc-D-Phe-OH (2.24 mmol) with DIC (2.24 mmol) and HOBt (2.24 mmol) in 5 mL of DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed until completion, monitoring with TNBS or ninhydrin tests.

-

To ensure high loading, repeat the coupling step.

-

Wash the resin thoroughly with DMF.

-

Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Wash the resin with DMF to remove residual piperidine.

Peptide Chain Elongation

This protocol details the sequential addition of amino acids to the growing peptide chain.

Materials:

-

Fmoc-protected amino acids (Fmoc-D-Leu, Fmoc-L-Thr(t-Bu), Fmoc-D-Phe)

-

DIC

-

HOBt

-

DMF

-

Piperidine

-

TNBS or Ninhydrin

Procedure:

-

For each coupling cycle, activate the corresponding Fmoc-amino acid (2.24 mmol) with DIC (2.24 mmol) and HOBt (2.24 mmol) in DMF.

-

Add the activated amino acid solution to the deprotected peptidyl resin.

-

Monitor the reaction for completion using TNBS or ninhydrin.

-

After each successful coupling, wash the resin with DMF.

-

Remove the Fmoc group with 20% piperidine in DMF.

-

Wash the resin with DMF.

-

Repeat these steps for each amino acid in the sequence (D-Leu, L-Thr(t-Bu), D-Phe).

Side Chain Acylation

This protocol describes the addition of the fatty acid side chain (e.g., 2-methylbutyric acid or hexanoic acid).

Materials:

-

(S)-2-Methylbutyric acid, (±)-2-Methylbutyric acid, or Hexanoic acid

-

DIC

-

HOBt

-

DMF

Procedure:

-

Activate the desired carboxylic acid (2.24 mmol) with DIC (2.24 mmol) and HOBt (2.24 mmol) in DMF.

-

Add the activated acid to the deprotected N-terminal of the resin-bound peptide.

-

Allow the reaction to proceed to completion.

-

Wash the resin thoroughly with DMF.

Depsipeptide Bond Formation

This protocol outlines the formation of the ester bond between L-Ser and L-Thr.

Materials:

-

Fmoc-L-Ser(t-Bu)-OH

-

DIC

-

HOBt